molecular formula C6H10N2 B105180 3-Cyanopiperidine CAS No. 7492-88-8

3-Cyanopiperidine

Cat. No. B105180
CAS RN: 7492-88-8
M. Wt: 110.16 g/mol
InChI Key: ZGNXATVKGIJQGC-UHFFFAOYSA-N
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Description

3-Cyanopiperidine is a chemical compound that serves as a key intermediate in the synthesis of various drugs and natural products. It is characterized by the presence of a nitrile group attached to the third carbon of the piperidine ring. This compound is particularly important due to its role in the synthesis of heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of 3-cyanopiperidine derivatives, such as 3-cyanopiperidin-2,6-diones, can be achieved through an environmentally friendly one-pot cascade synthesis. This process involves the Knoevenagel condensation of cyanoacetic acid and aldehydes, followed by the Achmatowicz reaction and decarboxylation. The synthesis is notable for its high yields, up to 99%, and the use of simple, environmentally benign conditions . Additionally, 3-cyanopyridine derivatives can be synthesized from δ-keto nitroles and cyanothioacetamide, which are then used to prepare various heterocycles .

Molecular Structure Analysis

The molecular structure of 3-cyanopiperidine and its derivatives has been studied using various methods, including X-ray crystallography and quantum chemical methods. For instance, the crystal structures of 2- and 3-cyanopyridine isomers have been determined, providing insights into the intermolecular interactions that are important for the development of polymeric chains . Furthermore, the conformational behavior of N-cyanopiperidine in gaseous and liquid states has been investigated, revealing the presence of equatorial and axial conformers and the influence of the nitrogen lone pair conjugation with the triple bond .

Chemical Reactions Analysis

3-Cyanopiperidine and its derivatives participate in a variety of chemical reactions. For example, 3-cyanopyridine-2-thiones can undergo reactions to produce alkylated products, disulfides, and condensed heterocycles . The reactivity of these compounds is influenced by the presence of bifunctional groups, such as nitrile and amide or thioamide groups, which enable the synthesis of annelated heterocycles with practical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-cyanopiperidine derivatives are influenced by their molecular structure. The presence of the nitrile group contributes to the reactivity and stability of these compounds. For instance, the crystal structures of cyanopyridine isomers reveal weak hydrogen bond-type interactions that are crucial for the formation of polymeric chains . The conformational properties of N-cyanopiperidine, such as the low energy barrier for equatorial to axial transitions, affect its behavior in NMR studies and make gas electron diffraction an essential method for studying its structural and conformational properties .

Scientific Research Applications

Environmental-Friendly Synthesis

3-Cyanopiperidin-2,6-diones are key intermediates in the synthesis of several drugs and natural products. A one-pot synthesis method for these compounds has been developed, achieving high yields under environmentally friendly conditions (Paprocki, Berłożecki, & Ostaszewski, 2019).

Neurochemical Research

2-(4-Phenylpiperidino)cyclohexanol, a potent inhibitor of high-affinity acetylcholine transport into cholinergic vesicles, has been studied for its specific binding to rat brain sections, providing insights into cholinergic nerve terminal regions (Marien, Parsons, & Altar, 1987).

Anti-Cancer Potential

Aminocyanopyridines, including variants of cyanopiperidine, have shown potent antitumor activity by inhibiting the STAT3 pathway, suggesting their potential as therapeutic agents for lung and colorectal cancer (Xu et al., 2019), (Xu et al., 2019).

Bio-Production Studies

The bio-production of nicotinic acid from 3-cyanopyridine using Microbacterium imperiale demonstrates the utility of cyanopiperidines in biotechnological applications (Cantarella et al., 2012), (Cantarella et al., 2010).

Molecular Studies and Synthesis

The molecular structure and intramolecular inversions of N-cyanopiperidine have been studied, contributing to the understanding of its conformational properties (Shlykov, Phien, & Weber, 2017). Additionally, various cyanopiperidine scaffolds have been synthesized and explored for their biological effects, including antimicrobial and cytotoxic activities (Alhakamy et al., 2020).

Safety And Hazards

3-Cyanopiperidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

piperidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNXATVKGIJQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329537
Record name 3-cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanopiperidine

CAS RN

7492-88-8
Record name 3-Piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7492-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
AA Krauze, é é Liepin'sh, YE Pelcher, ZA Kalme… - Chemistry of …, 1987 - Springer
Alkylation of piperidine salts of 6-hydroxy-4,6-diaryl-5-ethoxycarbonyl-3-cyanopiperidine-2(1H)-thiones yielded 6-hydroxy-2-alkylthio-4,6-diaryl-5-ethoxycarbonyl-3-cyano-3,4,5,6-…
Number of citations: 9 link.springer.com
SE Ellzey Jr, CH Mack… - The Journal of Organic …, 1967 - ACS Publications
… A second product isolated from the reaction was 3cyanopiperidine (II), the structure of which was assigned on the basis of elemental analysis, infrared spectrum (NH at 3344 and C=N at …
Number of citations: 37 pubs.acs.org
CM Pedersen, M Bols - Tetrahedron, 2005 - Elsevier
… piperidines, cis- and trans-2-methylpiperidine-3-carboxylate (6a and 6b), cis- and trans-2-methylpiperidine-3-carboxylamide (9a and 9b) and cis- and trans-2-methyl-3-cyanopiperidine (…
Number of citations: 20 www.sciencedirect.com
SG Krivokolysko, VD Dyachenko, VN Nesterov… - Chemistry of …, 2001 - Springer
… Functionally substituted 3-cyanopiperidine-2-thiones remain a little studied group of organic … The synthesis of 3-allyl-4-(4-bromophenyl)-6-oxo-3-cyanopiperidine-2-thione (1) from the …
Number of citations: 1 link.springer.com
DY Curtin, AC Henry - The Journal of Organic Chemistry, 1967 - ACS Publications
… 3-Cyano-l,4,5,6-tetrahydropyridine (I) and 3-Cyanopiperidine ( ).—To a well-stirred slurry of … distilled at 83-100 (3-3.5 mm)to give 1.71 g of a mixture of 3-cyanopiperidine (II) (91% pure …
Number of citations: 0 pubs.acs.org
A Krauze, G Duburs - Heterocyclic Communications, 2000 - degruyter.com
… In the IR spectra absorbtion bands of vC^n for thiolates l_at 2166 - 2168 cm"1, for disulfides 4j 5 at 2196 - 2200 cm"1, but for 3-cyanopiperidine-2-thiones 2 and 3-cyano-l,4-…
Number of citations: 7 www.degruyter.com
GX Ortiz Jr, B Kang, Q Wang - The Journal of Organic Chemistry, 2014 - ACS Publications
… The reaction with NaCN gave a 1:1 mixture of 3-cyanopiperidine (eg, 19, 21) and 3-succinylpiperidine (eg, 20, 22) (entry 5). This outcome suggests that succinimide (pK a = 14.7), …
Number of citations: 48 pubs.acs.org
N Knippenberg, M Bauwens, O Schijns… - EJNMMI …, 2023 - ejnmmires.springeropen.com
By clearing GABA from the synaptic cleft, GABA transporters (GATs) play an essential role in inhibitory neurotransmission. Consequently, in vivo visualization of GATs can be a valuable …
Number of citations: 9 ejnmmires.springeropen.com
H Benmehdi, A Lamouri, N Serradji, F Pallois… - 2008 - Wiley Online Library
… 4-Amino-1-benzyl-3-cyanopiperidine (6): Concentrated hydrochloric acid (12 n, 4.5 mL, 140 mmol) was added to a mixture of 5 (10.6 g, 50 mmol) in ethanol (100 mL) and NaBH 3 CN (…
P Pace, ME Di Francesco, OG Paz… - … OF PAPERS OF THE …, 2005 - academia.edu
Step 1: to a stirred solution of 4-(tert-butoxycarbonyl) morpholine-3-carboxylic acid (1 eq.), pyridine (0.6 eq.) and di-tert-butyl dicarbonate (1.3 eq) in dioxane (0.2 M), NH4HCO3 (1.26 eq.…
Number of citations: 0 www.academia.edu

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